molecular formula C27H21BrN2O4S B2390733 N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 330677-41-3

N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2390733
CAS No.: 330677-41-3
M. Wt: 549.44
InChI Key: MBLJMOWGPXKZPI-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Benzoylation: Addition of a benzoyl group to the brominated benzene.

    Sulfamoylation: Introduction of the sulfamoyl group to the benzene ring.

    Amidation: Formation of the benzamide structure.

Each step would require specific reagents and conditions, such as bromine for bromination, benzoyl chloride for benzoylation, and sulfamoyl chloride for sulfamoylation, typically in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products of these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action for N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide would depend on its specific interactions with molecular targets. It might inhibit or activate certain enzymes or receptors, leading to changes in cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide: Lacks the bromine atom.

    N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide: Contains a chlorine atom instead of bromine.

    N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzoic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

The presence of the bromine atom and the specific arrangement of functional groups make N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide unique. These features could confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrN2O4S/c1-30(22-10-6-3-7-11-22)35(33,34)23-15-12-20(13-16-23)27(32)29-25-17-14-21(28)18-24(25)26(31)19-8-4-2-5-9-19/h2-18H,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLJMOWGPXKZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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